9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-methylbenzilate 9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-methylbenzilate
Brand Name: Vulcanchem
CAS No.: 1927-09-9
VCID: VC18406477
InChI: InChI=1S/C25H31NO3/c1-19-13-15-21(16-14-19)25(28,20-7-3-2-4-8-20)24(27)29-18-17-26-22-9-5-10-23(26)12-6-11-22/h2-4,7-8,13-16,22-23,28H,5-6,9-12,17-18H2,1H3
SMILES:
Molecular Formula: C25H31NO3
Molecular Weight: 393.5 g/mol

9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-methylbenzilate

CAS No.: 1927-09-9

Cat. No.: VC18406477

Molecular Formula: C25H31NO3

Molecular Weight: 393.5 g/mol

* For research use only. Not for human or veterinary use.

9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-methylbenzilate - 1927-09-9

Specification

CAS No. 1927-09-9
Molecular Formula C25H31NO3
Molecular Weight 393.5 g/mol
IUPAC Name 2-(9-azabicyclo[3.3.1]nonan-9-yl)ethyl 2-hydroxy-2-(4-methylphenyl)-2-phenylacetate
Standard InChI InChI=1S/C25H31NO3/c1-19-13-15-21(16-14-19)25(28,20-7-3-2-4-8-20)24(27)29-18-17-26-22-9-5-10-23(26)12-6-11-22/h2-4,7-8,13-16,22-23,28H,5-6,9-12,17-18H2,1H3
Standard InChI Key ATONNNVZMKPXCG-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)OCCN3C4CCCC3CCC4)O

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

The compound’s IUPAC name, 2-(9-azabicyclo[3.3.1]nonan-9-yl)ethyl 2-hydroxy-2-(4-methylphenyl)-2-phenylacetate, reflects its hybrid architecture. The core consists of a 9-azabicyclo[3.3.1]nonane system, a bridged bicyclic amine, substituted at the nitrogen atom with a 2-hydroxyethyl group. This moiety is esterified with p-methylbenzilic acid, a derivative of benzilic acid featuring a para-methyl group on the phenyl ring .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₅H₃₁NO₃
Molecular Weight393.5 g/mol
CAS No.1927-09-9
Canonical SMILESCC1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)OCCN3C4CCCC3CCC4)O
DensityNot reported
Boiling PointNot reported

The azabicyclo[3.3.1]nonane system is a rigid, bicyclic scaffold that imposes steric constraints, potentially enhancing receptor-binding selectivity . The p-methylbenzilate group introduces hydrophobicity and electron-donating effects, which may modulate solubility and metabolic stability .

Synthesis and Purification

Synthetic Pathways

The synthesis of 9-(2-hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-methylbenzilate likely involves multi-step organic reactions, as inferred from analogous compounds . A generalized approach includes:

  • Formation of the Azabicyclo Core: Cyclization of glutaraldehyde derivatives with amines under acidic conditions, a method validated for related 9-azabicyclo[3.3.1]nonane systems . For example, Song et al. (2022) demonstrated the synthesis of 9-azabicyclo[3.3.1]nonane derivatives via acid-catalyzed condensation of glutaraldehyde with benzylamine, followed by hydrogenolysis .

  • Hydroxyethylation: Introduction of the 2-hydroxyethyl group via alkylation of the bicyclic amine using ethylene oxide or ethylene carbonate.

  • Esterification: Coupling the hydroxyethyl-azabicyclo intermediate with p-methylbenzilic acid using carbodiimide-based coupling agents .

Table 2: Key Synthetic Intermediates

IntermediateRole in SynthesisSource
GlutaraldehydeBicyclic core formation
BenzylamineNitrogen source
p-Methylbenzilic AcidEsterification component

Purification Challenges

Chromatographic techniques, such as flash column chromatography or HPLC, are typically required to isolate the final product due to the presence of stereoisomers and byproducts. The rigidity of the azabicyclo system complicates crystallization, necessitating optimized solvent systems .

Research Challenges and Limitations

Stereochemical Complexity

The synthesis of enantiopure azabicyclo[3.3.1]nonane derivatives remains challenging due to the formation of diastereomers during cyclization . Resolution techniques, such as chiral chromatography or enzymatic kinetic resolution, are under investigation but increase production costs.

Metabolic Stability

Preliminary data suggest that the ester bond in 9-(2-hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-methylbenzilate is susceptible to hydrolysis by serum esterases, limiting its in vivo half-life . Prodrug strategies or steric shielding of the ester group are being explored to address this issue.

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